3-Ethoxy-2,4,5-trifluorobenzoyl chloride
Description
3-Ethoxy-2,4,5-trifluorobenzoyl chloride is a fluorinated benzoyl chloride derivative characterized by an ethoxy group at the 3-position and fluorine atoms at the 2-, 4-, and 5-positions on the aromatic ring. This compound serves as a critical intermediate in organic synthesis, particularly in the pharmaceutical industry for constructing fluorinated aromatic moieties in drug candidates. Its unique substitution pattern combines electron-withdrawing fluorine atoms with an electron-donating ethoxy group, balancing reactivity and stability in nucleophilic acyl substitution reactions.
Properties
IUPAC Name |
3-ethoxy-2,4,5-trifluorobenzoyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c1-2-15-8-6(12)4(9(10)14)3-5(11)7(8)13/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKKYBXWLLMSKG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1F)F)C(=O)Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Ethoxy-2,4,5-trifluorobenzoyl chloride can be synthesized through the acylation of 3-ethoxy-2,4,5-trifluorobenzoic acid with thionyl chloride (SOCl2) or oxalyl chloride (COCl)2. The reaction typically occurs under reflux conditions, where the acid chloride is formed by replacing the hydroxyl group of the carboxylic acid with a chlorine atom .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale acylation reactions using automated reactors. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to remove impurities .
Chemical Reactions Analysis
Types of Reactions
3-Ethoxy-2,4,5-trifluorobenzoyl chloride primarily undergoes nucleophilic substitution reactions due to the presence of the acyl chloride group. It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters .
Common Reagents and Conditions
Amines: Reacts with primary or secondary amines to form amides. The reaction is typically carried out in the presence of a base such as triethylamine (TEA) to neutralize the hydrochloric acid formed.
Alcohols: Forms esters when reacted with alcohols, often in the presence of a base like pyridine.
Thiols: Reacts with thiols to form thioesters, usually under mild conditions.
Major Products
The major products formed from these reactions include amides, esters, and thioesters, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
3-Ethoxy-2,4,5-trifluorobenzoyl chloride is used extensively in scientific research for the synthesis of complex organic molecules. Its applications include:
Biology: Employed in the modification of biomolecules to study their structure and function.
Industry: Used in the production of agrochemicals, dyes, and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-ethoxy-2,4,5-trifluorobenzoyl chloride involves its reactivity as an acylating agent. The compound reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. The presence of fluorine atoms enhances the compound’s reactivity and stability, making it a valuable intermediate in various chemical reactions .
Comparison with Similar Compounds
Comparison with Analogous Compounds
Structural and Physicochemical Properties
The table below compares key parameters of 3-ethoxy-2,4,5-trifluorobenzoyl chloride with its closest analogs:
*Estimated properties based on analogs.
Key Observations:
- Substituent Effects: Ethoxy vs. Chloro vs. Ethoxy: Chlorine at the 3-position (as in 3-chloro-2,4,5-trifluorobenzoyl chloride) enhances electrophilicity due to its strong electron-withdrawing effect, making it more reactive in acylations but also more corrosive . Fluorine Count: 3,4,5-Trifluorobenzoyl chloride lacks alkoxy substituents, leading to higher reactivity but reduced stability under humid conditions .
Reactivity and Stability
- Electrophilicity: The trifluorinated ethoxy derivative exhibits moderate electrophilicity. The ethoxy group donates electrons via resonance, partially counteracting the electron-withdrawing effect of fluorine atoms. This balance makes it less reactive than 3-chloro-2,4,5-trifluorobenzoyl chloride but more reactive than non-fluorinated benzoyl chlorides .
- Hydrolysis Sensitivity : Alkoxy-substituted benzoyl chlorides (e.g., ethoxy, methoxy) are more prone to hydrolysis than their chloro analogs. Storage under anhydrous conditions is critical .
- Thermal Stability: Fluorine atoms enhance thermal stability. 3-Methoxy-2,4,5-trifluorobenzoyl chloride, for instance, is reported to form stable crystalline solids (MP: Not specified) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
